[Butoxy-(4-methylbenzoyl)amino] acetate
Description
[Butoxy-(4-methylbenzoyl)amino] acetate is a synthetic ester derivative characterized by a 4-methylbenzoyl group linked via an amino moiety to a butoxy chain, which is further esterified to an acetate group. The 4-methylbenzoyl moiety is a common pharmacophore in receptor-binding studies, as seen in T1R3 receptor interactions , while the butoxy chain may influence solubility and steric effects. The acetate ester likely enhances metabolic stability compared to free carboxylic acids.
Properties
CAS No. |
131229-61-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[(2-butoxy-4-methylbenzoyl)amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-4-5-8-18-13-9-10(2)6-7-12(13)14(17)15-19-11(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
XYMNXGUKYNBKDB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Synonyms |
[butoxy-(4-methylbenzoyl)amino] acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structurally related compounds include:
Substituent Effects on Binding and Reactivity
- Methyl vs. Methoxy Groups : The methyl group in 2-(4-methylbenzoyl)benzoic acid confers higher T1R3 receptor affinity (ΔGbinding = -8.2 kcal/mol) than the methoxy analog (-7.9 kcal/mol), likely due to reduced steric hindrance and optimal hydrophobic interactions .
- The tert-butoxycarbonylamino group introduces steric bulk, favoring selective transformations .
- Bromine vs. Methyl : Bromine in 4-(4-bromobenzyloxy)-benzaldehyde increases electrophilicity, facilitating nucleophilic substitutions compared to methyl-substituted analogs .
Research Findings and Implications
- Receptor Binding : Para-substituents on the benzoyl group critically modulate binding; methyl groups optimize affinity, while bulkier groups (e.g., methoxy) reduce it .
- Metabolic Stability : Esterification (e.g., acetate in the target compound) may prolong half-life compared to carboxylic acid analogs like 2-(4-methylbenzoyl)benzoic acid.
- Synthetic Flexibility : Pd-catalyzed routes () offer scalable pathways for fluorinated and sterically hindered derivatives, though brominated analogs require harsher conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Butoxy-(4-methylbenzoyl)amino] acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step acylation process. For instance, acylation of butoxyamine with 4-methylbenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by esterification with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions. Optimization of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) is critical for yields exceeding 70% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve signals for the butoxy chain (δ 1.2–1.6 ppm for CH₂, δ 3.4 ppm for OCH₂), 4-methylbenzoyl aromatic protons (δ 7.2–7.8 ppm), and acetate methyl group (δ 2.1 ppm).
- X-ray Crystallography : Use SHELXL-2018 for refinement, particularly for resolving torsional angles in the butoxy group and hydrogen-bonding networks between amide and ester moieties. Twinning or disorder in crystals may require ADDSYM in PLATON for symmetry validation .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies in ethanol, DMSO, and water (25–60°C) show degradation via hydrolysis of the ester group. Use Arrhenius kinetics (HPLC monitoring) to determine activation energy (~45 kJ/mol). Store in anhydrous DMSO at –20°C for long-term stability, with <5% degradation over 6 months .
Advanced Research Questions
Q. What computational methods can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), electrostatic potential surfaces (identifying nucleophilic sites at the amide oxygen), and bond dissociation energies for the acetate group. MD simulations (AMBER force field) model solvation effects in aqueous environments .
Q. How can reaction mechanisms for this compound’s participation in nucleophilic substitutions be experimentally validated?
- Methodological Answer : Isotopic labeling (¹⁸O in the acetate group) tracked via LC-MS identifies nucleophilic attack sites. Kinetic isotope effects (KIE) and Eyring plots (variable-temperature NMR) confirm a two-step SN² mechanism with a tetrahedral intermediate. Competitor experiments with thiophenol quantify selectivity for the ester group over the amide .
Q. What strategies resolve contradictions in crystallographic data when hydrogen-bonding networks are ambiguous?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands for twinned crystals. For disordered butoxy chains, apply PART and SUMP restraints. Compare Hirshfeld surfaces (CrystalExplorer) to validate intermolecular interactions against DFT-optimized gas-phase structures .
Data Interpretation & Optimization
Q. How do steric effects from the 4-methylbenzoyl group influence the compound’s conformational flexibility?
- Methodological Answer : Rotational barriers (~8–12 kcal/mol) for the benzoyl-amide bond are quantified via variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆. Compare with X-ray torsion angles to correlate solid-state and solution conformations. Molecular dynamics (MD) simulations (100 ns, GROMACS) reveal dominant gauche conformers in the butoxy chain .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how are false positives mitigated?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (λ = 412 nm), with controls for non-specific thiol reactivity.
- Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity). Use LC-MS to confirm intracellular uptake and rule out assay interference from the compound’s esterase sensitivity .
Crystallography-Specific Challenges
Q. How are lattice energy calculations utilized to validate crystallographic models of this compound?
- Methodological Answer : Compute lattice energy (PIXEL method in CLP) to compare with experimental values from X-ray data. Discrepancies >5 kJ/mol suggest missed weak interactions (e.g., C–H···π). Refine using SHELXL’s EGAD command to incorporate empirical dispersion corrections .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
